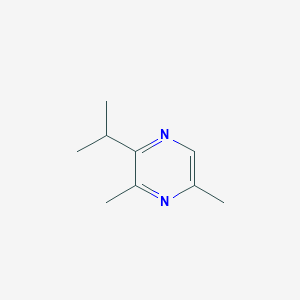
2-Isopropyl-3,5-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3,5-dimethylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including foods and microbial samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-3,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the condensation of amino-acetone derivatives. For instance, the condensation of two molecules of amino-acetone can result in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be oxidized to yield 2,5-dimethylpyrazine . Another method involves the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature reactions and optimized extraction techniques. For example, the reaction of various sugars (such as fructose or glucose) with ammonium hydroxide and amino acids at high temperatures can produce a variety of alkylated pyrazines, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-3,5-dimethylpyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert dihydropyrazines to pyrazines.
Substitution: Alkyl or acyl groups can be introduced into the pyrazine ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium hydroxide, amino acids, and various sugars. The reactions typically occur under high-temperature conditions, often exceeding 100°C .
Major Products Formed
The major products formed from these reactions include various alkylated pyrazines, which are often used as flavoring agents in the food industry .
Aplicaciones Científicas De Investigación
2-Isopropyl-3,5-dimethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of pyrazines.
Industry: This compound is used as a flavoring agent in the food industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3,5-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, it can activate olfactory receptors, leading to the perception of its characteristic aroma . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Known for its presence in various foods and its role as a flavoring agent.
3-Ethyl-2,5-dimethylpyrazine: Used as a trail and alarm pheromone by ants.
2,3-Diethyl-5-methylpyrazine: Found in cocoa and chocolate, contributing to their aroma.
Uniqueness
2-Isopropyl-3,5-dimethylpyrazine is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct aromatic properties and biological activities. Its presence in both natural and industrial contexts highlights its versatility and importance in various applications .
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-6(2)9-8(4)11-7(3)5-10-9/h5-6H,1-4H3 |
Clave InChI |
CXHJEDDBVQXOSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


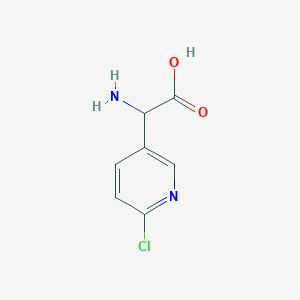
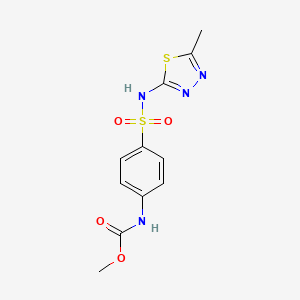
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
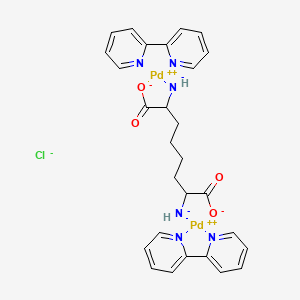
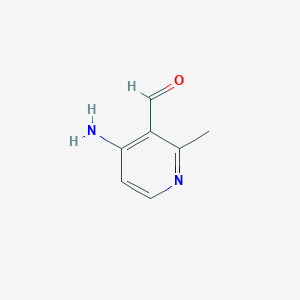


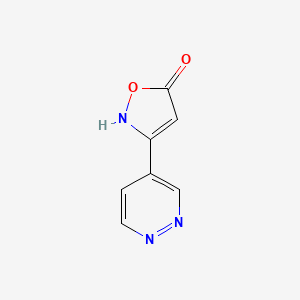

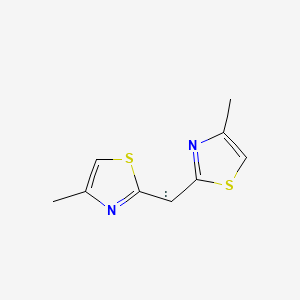
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
